Clomethiazole hydrochloride

Description

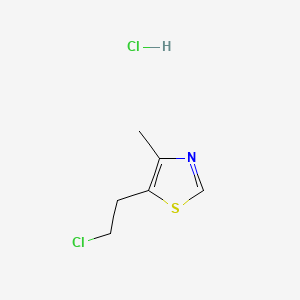

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXYKSLKNMTBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597589 | |

| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6001-74-7 | |

| Record name | Thiazole, 5-(2-chloroethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomethiazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMETHIAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85223EMG44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clomethiazole Hydrochloride on GABA-A Receptors

This guide provides a comprehensive technical overview of the molecular interactions between clomethiazole hydrochloride and the γ-aminobutyric acid type A (GABA-A) receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's unique pharmacological profile. We will delve into the nuanced allosteric modulation, subunit selectivity, and the experimental methodologies used to elucidate these properties, offering a robust framework for future research and development.

Introduction: The GABA-A Receptor as a Therapeutic Target

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] As a ligand-gated ion channel, its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][3][4] This fundamental role in regulating neuronal firing makes the GABA-A receptor a critical target for a wide array of therapeutic agents, including those with sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1][2][3]

Clomethiazole, a derivative of the thiazole portion of vitamin B1, is a sedative and hypnotic agent with a well-established history in treating acute alcohol withdrawal and certain forms of epilepsy.[1][5] Its therapeutic efficacy is primarily attributed to its potentiation of GABAergic neurotransmission.[5][6] This guide will dissect the specific mechanisms by which clomethiazole exerts its effects on the GABA-A receptor, distinguishing it from other modulators like benzodiazepines and barbiturates.

The Core Mechanism: Positive Allosteric Modulation

Clomethiazole functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] This means it does not bind to the primary GABA binding site but to a distinct, allosteric site on the receptor complex.[3][4] By binding to this separate location, clomethiazole enhances the receptor's response to GABA, potentiating the inhibitory effect of the endogenous neurotransmitter.[1] This potentiation manifests as an increased influx of chloride ions upon GABA binding, leading to a more pronounced hyperpolarization of the neuron.[1] This enhanced inhibition is the foundation of clomethiazole's sedative, hypnotic, and anticonvulsant effects.[1]

The Binding Site: Distinct from Benzodiazepines

A crucial aspect of clomethiazole's pharmacology is that its binding site is separate from that of benzodiazepines.[7][8][9] This is evidenced by the fact that the potentiating effects of clomethiazole are not blocked by benzodiazepine antagonists such as flumazenil.[8][10] Research suggests that clomethiazole may interact with a site near the picrotoxin/barbiturate binding site within the chloride ion channel pore or a site associated with anesthetic agents.[9][11] This distinction is significant as it underlies the different pharmacological profiles of these drug classes.

The following diagram illustrates the distinct binding sites for GABA, benzodiazepines, and the proposed site for clomethiazole on the GABA-A receptor complex.

Caption: Distinct binding sites on the GABA-A receptor.

Subunit Selectivity and Functional Consequences

The GABA-A receptor is a heteropentameric complex assembled from a variety of subunits (e.g., α, β, γ, δ, ε, θ, π). The specific subunit composition of a receptor subtype dictates its pharmacological properties. Clomethiazole exhibits a distinct pattern of subunit selectivity that further differentiates it from other GABAergic modulators.

Influence of the γ Subunit

A key finding is that clomethiazole's potentiation of GABA-A receptors is not dependent on the presence of the γ2 subunit, which is a requirement for the action of benzodiazepines.[7][8][9] In fact, clomethiazole demonstrates a significantly greater degree of maximum potentiation on receptors that lack a γ2 subunit.[7][8][9] This characteristic contributes to its unique pharmacological profile and suggests that it may be particularly effective in modulating extrasynaptic GABA-A receptors, which often lack the γ2 subunit.

Preference for α4 and α6 Subunits

Studies have shown that clomethiazole elicits a greater potentiation of GABA-A receptors containing α4 or α6 subunits compared to those with the more common α1 subunit.[7][8][9] This preference for specific α subunits may underlie some of clomethiazole's therapeutic effects and side-effect profile.

Direct Receptor Activation

At higher concentrations, clomethiazole can directly activate the GABA-A receptor, albeit weakly, in the absence of GABA.[7][8][10] This direct gating of the chloride channel is a property it shares with barbiturates, but the effect is much less pronounced with clomethiazole.[8] At therapeutic doses, the primary mechanism of action is the potentiation of GABA's effects.[8]

The table below summarizes the key mechanistic differences between clomethiazole, benzodiazepines, and barbiturates.

| Feature | Clomethiazole | Benzodiazepines (e.g., Diazepam) | Barbiturates (e.g., Phenobarbital) |

| Binding Site | Distinct from BZD site, possibly near anesthetic/barbiturate site[2][9][11] | α/γ subunit interface[2][12] | Distinct from BZD site[2] |

| Mechanism of Action | Increases GABA potency and efficacy[2] | Increases frequency of channel opening[2][12] | Prolongs duration of channel opening[2][12] |

| γ2 Subunit Requirement | Not required; greater potentiation in its absence[2][7][8][9] | Required[2][12] | Not required |

| α Subunit Selectivity | Greater potentiation on α4 and α6 containing receptors[2][7][8][9] | Different α subunits mediate different effects[12] | Minimal |

| Direct Activation | Weak, at high concentrations[2][7][8][10] | No[2] | Yes, at high concentrations[2] |

Experimental Elucidation of the Mechanism of Action

The understanding of clomethiazole's interaction with the GABA-A receptor has been built upon a foundation of rigorous experimental techniques. The two primary methodologies are electrophysiological recordings and radioligand binding assays.

Electrophysiological Analysis: Whole-Cell Patch-Clamp

Whole-cell patch-clamp recording is a powerful technique to directly measure the ion flow through the GABA-A receptor channel in response to GABA and its modulators.

-

Cell Preparation: Utilize cultured cells (e.g., HEK293 or CHO cells) stably transfected with specific GABA-A receptor subunit combinations or primary neurons.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a physiological concentration of chloride ions.

-

Gigaohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV to measure chloride currents.

-

Drug Application:

-

Establish a baseline GABA response by applying a low concentration of GABA (EC5-EC20) to elicit a stable, submaximal current.

-

Co-apply the same concentration of GABA with varying concentrations of clomethiazole to determine its potentiating effect.

-

Perform a washout step to ensure the reversibility of the drug's effect.

-

-

Data Analysis: Measure the peak amplitude of the chloride current in the presence and absence of clomethiazole. Calculate the EC50 (half-maximal effective concentration) for potentiation and the maximum potentiation of the GABA-evoked current.

The following diagram illustrates the workflow for analyzing GABA-A receptor modulators using electrophysiology.

Caption: Workflow for electrophysiological analysis.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor and to characterize its binding site.

This assay is particularly useful for investigating compounds that interact with the chloride channel pore, such as clomethiazole. [³⁵S]-t-butylbicyclophosphorothionate ([³⁵S]-TBPS) is a radioligand that binds to a site within the GABA-A receptor's ion channel.

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.

-

Assay Buffer: Use a buffer appropriate for maintaining receptor integrity.

-

Incubation: Incubate the brain membranes with a fixed concentration of [³⁵S]-TBPS and varying concentrations of clomethiazole.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis:

-

Determine the total binding (in the absence of any competing ligand) and non-specific binding (in the presence of a saturating concentration of a known ligand for the TBPS site, e.g., picrotoxin).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of clomethiazole to determine the IC50 (half-maximal inhibitory concentration), which reflects the affinity of clomethiazole for the [³⁵S]-TBPS binding site.

-

Conclusion and Future Directions

This compound's mechanism of action on the GABA-A receptor is characterized by its function as a positive allosteric modulator with a unique binding site and distinct subunit selectivity. Its potentiation of GABAergic inhibition, particularly at receptors lacking the γ2 subunit and those containing α4 or α6 subunits, sets it apart from benzodiazepines and barbiturates. The weak direct activation at high concentrations further contributes to its pharmacological profile.

Future research should focus on high-resolution structural studies, such as cryo-electron microscopy, to precisely delineate the clomethiazole binding site on different GABA-A receptor subtypes. A deeper understanding of how its interaction with specific subunits translates to its therapeutic effects and side-effect profile will be invaluable for the development of next-generation GABAergic modulators with improved efficacy and safety.

References

- 1. What is the mechanism of Clomethiazole? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. karger.com [karger.com]

- 6. GABA agonist: clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 8. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of chlormethiazole at human recombinant GABA(A) and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence that clomethiazole interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Clomethiazole Hydrochloride in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clomethiazole, a sedative, hypnotic, and anticonvulsant agent, demonstrates a complex but well-characterized pharmacokinetic and metabolic profile in preclinical models. This guide synthesizes available data to provide a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME). Notably, clomethiazole undergoes rapid absorption and extensive first-pass metabolism in the liver. Its metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1. The resulting metabolites are pharmacologically active, contributing to the overall sedative effects of the parent compound. Understanding these pharmacokinetic and metabolic characteristics is crucial for the design of preclinical studies and for the interpretation of efficacy and safety data.

Introduction to Clomethiazole Hydrochloride

Clomethiazole (also known as chlormethiazole) is a compound structurally related to thiamine (Vitamin B1).[1] It acts as a positive allosteric modulator at the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1] This mechanism of action underlies its sedative, hypnotic, anxiolytic, muscle relaxant, and anticonvulsant properties.[1] In preclinical and clinical settings, it has been investigated for the management of agitation, restlessness, and acute alcohol withdrawal.[1][2]

Fundamentals of Preclinical ADME Studies

Preclinical ADME studies are fundamental to drug development, providing critical insights into a compound's behavior in a biological system. These studies are essential for:

-

Establishing a Dosing Regimen: Understanding the rate of absorption and elimination helps in determining the appropriate dose and dosing frequency to maintain therapeutic concentrations.

-

Predicting Human Pharmacokinetics: Data from preclinical models can be used to predict the pharmacokinetic profile in humans through allometric scaling.

-

Identifying Potential Drug-Drug Interactions: Metabolism studies can reveal the enzymes responsible for breaking down the drug, highlighting the potential for interactions with other medications.

-

Assessing Safety and Toxicity: The distribution of a drug and its metabolites to various tissues can inform potential organ-specific toxicity.

Pharmacokinetic Profile of Clomethiazole in Preclinical Models

The pharmacokinetics of clomethiazole have been investigated in various preclinical species, including rodents (rats, mice, gerbils).

Absorption

Clomethiazole is rapidly absorbed following oral administration in preclinical models, a characteristic that is also observed in humans.[2][3] However, it is subject to significant first-pass metabolism in the liver, which can reduce its systemic bioavailability.[4]

Distribution

Clomethiazole is widely distributed throughout the body. In humans, it is approximately 65% bound to plasma proteins.[2] Studies in gerbils have shown that clomethiazole readily crosses the blood-brain barrier, with peak brain concentrations being about 40% higher than plasma concentrations.[5] This efficient brain penetration is consistent with its centrally-acting therapeutic effects.

Metabolism

The metabolism of clomethiazole is extensive and primarily occurs in the liver.[2] A key enzyme involved in its metabolism is cytochrome P450 2E1 (CYP2E1).[1][6] Clomethiazole itself is a potent inhibitor of CYP2E1.[1][6]

The major metabolic pathway involves hydroxylation. In gerbils, one major and two minor metabolites have been identified in both plasma and brain[7][5]:

-

Major Metabolite: 5-(1-hydroxyethyl-2-chloro)-4-methylthiazole (NLA-715)

-

Minor Metabolites: 5-(1-hydroxyethyl)-4-methylthiazole (NLA-272) and 5-acetyl-4-methylthiazole (NLA-511)

Evidence suggests that clomethiazole can be metabolized directly to both NLA-715 and NLA-272.[7][5] The primary active metabolite, NLA-715, also possesses sedative properties and likely contributes to the overall pharmacological effect of clomethiazole.[7][5]

Excretion

Due to its extensive metabolism, only a very small fraction of unchanged clomethiazole is excreted in the urine (less than 0.2%).[8] The metabolites are the primary compounds eliminated via the renal route.

Pharmacokinetic Parameters in Preclinical Models

The following table summarizes key pharmacokinetic parameters of clomethiazole observed in a preclinical model.

| Parameter | Value (Gerbil) | Reference |

| Time to Peak Concentration (Tmax) | ~5 minutes (i.p.) | [7][5] |

| Plasma Half-life (t1/2) | ~40 minutes | [7][5] |

Metabolic Pathways of Clomethiazole

The metabolic conversion of clomethiazole is a critical aspect of its disposition. The following diagram illustrates the primary metabolic pathways.

Caption: Primary metabolic pathways of clomethiazole.

Experimental Methodologies

In Vivo Preclinical Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study for a compound like clomethiazole follows a standardized workflow to ensure data integrity and reproducibility.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Step-by-Step Protocol for a Rodent Pharmacokinetic Study

-

Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least one week prior to the study.

-

Dose Preparation: Prepare the this compound formulation in a suitable vehicle (e.g., saline for intravenous administration, or a suspension for oral gavage).

-

Dosing: Administer the dose to the animals via the desired route (e.g., intravenous bolus, oral gavage).

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Thaw plasma samples.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of clomethiazole and its metabolites.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Bioanalytical Methods

The accurate quantification of clomethiazole and its metabolites in biological matrices is crucial for pharmacokinetic studies. While older methods relied on gas chromatography[9][10], modern bioanalytical laboratories predominantly use LC-MS/MS. This technique offers high sensitivity, specificity, and throughput, allowing for the simultaneous measurement of the parent drug and its metabolites. The development and validation of these methods should adhere to regulatory guidelines.[11]

Data Interpretation and Interspecies Scaling

Data from preclinical species are used to predict the pharmacokinetic profile in humans. Interspecies scaling, a process that uses allometric principles to relate pharmacokinetic parameters to body weight across species, is a common approach. However, it is important to consider species differences in metabolism, which can influence the accuracy of these predictions. The inhibitory effect of clomethiazole on CYP2E1, for example, is a critical factor to consider in interspecies scaling and for predicting potential drug-drug interactions in humans.[1][6]

Conclusion and Future Directions

This compound exhibits a pharmacokinetic profile characterized by rapid absorption, extensive hepatic metabolism, and the formation of active metabolites. Its interaction with CYP2E1 is a key determinant of its disposition and potential for drug-drug interactions. Future preclinical research could focus on further elucidating the role of specific drug transporters in its distribution and clearance, as well as exploring its pharmacokinetic-pharmacodynamic relationships in greater detail in various disease models. A thorough understanding of these aspects will continue to be vital for its potential therapeutic applications.

References

- 1. Clomethiazole - Wikipedia [en.wikipedia.org]

- 2. mims.com [mims.com]

- 3. Pharmacokinetics of clomethiazole in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of cirrhosis of the liver on the pharmacokinetics of chlormethiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of clomethiazole in gerbils and the neuroprotective and sedative activity of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlormethiazole as an efficient inhibitor of cytochrome P450 2E1 expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of clomethiazole in gerbils and the neuroprotective and sedative activity of the metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and sedative effects in healthy subjects and subjects with impaired liver function after continuous infusion of clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid gas-chromatographic method for the quantitative determination of clomethiazole in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of chlormethiazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

The Thiazole Enigma: A Technical Guide to the Discovery and Development of Clomethiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the multifaceted history and scientific underpinnings of clomethiazole hydrochloride, a sedative-hypnotic and anticonvulsant agent with a rich and complex past. From its origins in the exploration of thiamine analogues to its established role in managing alcohol withdrawal and its investigated potential in neuroprotection, this document provides a comprehensive technical narrative. We will explore the causality behind its discovery, the intricacies of its synthesis, its nuanced mechanism of action, and the clinical evidence that has shaped its therapeutic journey.

Genesis of a Sedative: The Thiamine Connection

In the 1930s, the scientific community was intensely focused on the newly discovered vitamins and their roles in human health.[1] Thiamine (Vitamin B1) had been identified as crucial for preventing beriberi, a disease with severe neurological manifestations.[1] Researchers at Hoffmann-La Roche, a company with a strong history in vitamin synthesis, were investigating analogues of thiamine.[2] The rationale stemmed from the observation that thiamine deficiency, particularly in chronic alcoholism, led to severe neurological and psychiatric symptoms, including Wernicke-Korsakoff syndrome.[3] This led to the hypothesis that modifying the thiamine structure could yield compounds with novel neurological activities.

Clomethiazole, chemically known as 5-(2-Chloroethyl)-4-methylthiazole, emerged from this line of inquiry.[2] It is structurally related to the thiazole moiety of thiamine.[2] The initial development, documented in a Swiss patent issued to Hoffmann-La Roche in 1938, marked the beginning of a long journey for this unique compound.[2]

From Bench to Bedside: Synthesis and Formulation

The synthesis of clomethiazole has evolved, but the core principle involves the formation of the substituted thiazole ring.

Experimental Protocol: Synthesis of Clomethiazole

One established method for the synthesis of clomethiazole involves the reaction of 3,5-dichloro-2-pentanone with an inorganic thiocyanate.[4]

Materials:

-

3,5-dichloro-2-pentanone

-

Sodium thiocyanate

-

Butyl acetate

-

Hydrochloric acid (gas)

-

Metal catalyst (e.g., Palladium on carbon)

-

Organic solvent (e.g., ethanol)

Procedure:

-

Thiocyanation: 3,5-dichloro-2-pentanone is reacted with sodium thiocyanate in a suitable solvent like butyl acetate. This reaction substitutes one of the chlorine atoms with a thiocyanate group, forming 3-thiocyanato-5-chloro-2-pentanone.

-

Cyclization and Chlorination: The resulting intermediate is then treated with gaseous hydrochloric acid in an organic solvent. This step facilitates the cyclization to form a 2-chloro-4-methyl-5-(2-chloroalkyl)-thiazole intermediate.

-

Dechlorination: The 2-chloro intermediate is subsequently hydrogenated in the presence of a metal catalyst, such as palladium on carbon, in an organic solvent to yield 4-methyl-5-(2-chloroethyl)-thiazole (clomethiazole).

The Hydrochloride Salt: Enhancing Utility

Clomethiazole is often formulated as a hydrochloride salt.[5] The conversion to a hydrochloride salt offers several pharmaceutical advantages:

-

Enhanced Stability: The salt form is generally more stable than the free base, protecting the active pharmaceutical ingredient (API) from degradation.

-

Improved Solubility: Hydrochloride salts are typically more water-soluble, which can lead to better dissolution and bioavailability.

-

Ease of Handling: The crystalline nature of the salt facilitates easier handling and formulation into solid dosage forms like capsules.

Experimental Protocol: Synthesis of this compound

The hydrochloride salt is typically prepared by treating a solution of the clomethiazole free base with hydrochloric acid.

Materials:

-

Clomethiazole (free base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrogen chloride (gas or in a suitable solvent)

Procedure:

-

Dissolution: Dissolve the synthesized clomethiazole free base in an anhydrous solvent such as diethyl ether.

-

Precipitation: Cool the solution and bubble dry hydrogen chloride gas through it, or add a solution of hydrogen chloride in the chosen solvent.

-

Isolation: The this compound will precipitate out of the solution as a solid. The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Mechanism of Action: A Nuanced Modulation of the GABAA Receptor

Clomethiazole exerts its sedative, hypnotic, and anticonvulsant effects primarily through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[6]

Clomethiazole is a positive allosteric modulator of the GABAA receptor.[6] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[6] Specifically, clomethiazole is thought to interact with the barbiturate/picrotoxin binding site on the GABAA receptor complex.[2][7]

Comparison with Other GABAA Receptor Modulators:

| Modulator | Binding Site | Effect on Chloride Channel |

| Clomethiazole | Barbiturate/Picrotoxin site | Increases the duration of channel opening |

| Benzodiazepines | Benzodiazepine site | Increases the frequency of channel opening |

| Barbiturates | Barbiturate site | Increases the duration of channel opening and can directly open the channel at high concentrations |

Data compiled from multiple sources.[8][9]

While both clomethiazole and barbiturates increase the duration of chloride channel opening, clomethiazole's interaction with the GABAA receptor complex is not identical to that of sedative barbiturates like pentobarbitone.[8] For instance, clomethiazole enhances the binding of the GABAA agonist muscimol but does not affect the binding of flunitrazepam, a benzodiazepine.[8] In contrast, pentobarbitone enhances the binding of both.[8] This suggests a distinct modulatory profile for clomethiazole.

Clinical Development and Therapeutic Applications

Primary Indication: Alcohol Withdrawal Syndrome

The most well-established therapeutic use of clomethiazole is in the management of acute alcohol withdrawal syndrome.[10] Early clinical trials demonstrated its efficacy in controlling the symptoms of withdrawal, such as agitation, tremor, and seizures.[11][12][13][14] Its rapid onset of action and short half-life were considered advantageous in this setting.[15]

Comparative clinical studies have shown clomethiazole to be as effective as benzodiazepines, which are also a standard of care for alcohol withdrawal.[10] However, due to its potential for dependence and toxicity, particularly respiratory depression when combined with alcohol, its use is generally recommended in a controlled inpatient setting.[2]

Investigational Use: Neuroprotection in Stroke

In the 1990s, there was significant interest in the potential of clomethiazole as a neuroprotective agent in acute ischemic stroke. The rationale was that by enhancing GABAergic inhibition, clomethiazole could counteract the excitotoxic cascade that leads to neuronal death after a stroke.

This led to the large-scale Clomethiazole Acute Stroke Study (CLASS) trials. The initial CLASS trial, involving 1360 patients, showed no overall benefit of clomethiazole on long-term functional outcome.[16][17] However, a post-hoc analysis suggested a potential benefit in patients with large strokes (total anterior circulation syndrome).[16][17]

This hypothesis was subsequently tested in the CLASS-I trial, which enrolled 1198 patients with major ischemic stroke.[18][19][20] The results of CLASS-I were definitive and disappointing: clomethiazole did not improve outcomes in this patient population.[18][19][20] The proportion of patients reaching a Barthel Index score of ≥60 was 42% in the clomethiazole group compared to 46% in the placebo group.[18]

CLASS-I Trial Key Findings:

| Outcome Measure | Clomethiazole Group | Placebo Group | p-value |

| Barthel Index ≥60 at Day 90 | 42% | 46% | 0.11 |

| Adverse Event: Somnolence | ~50% | ~10% | <0.001 |

Data from the CLASS-I study.[18][19][20]

The failure of the CLASS trials highlighted the challenges of translating preclinical neuroprotective effects into clinical benefit in the complex setting of acute stroke.

Conclusion and Future Perspectives

This compound represents a fascinating chapter in the history of neuropharmacology. Born from the early exploration of vitamin chemistry, its journey has been marked by both therapeutic success and significant clinical trial failures. Its established efficacy in the management of alcohol withdrawal syndrome continues to provide a valuable treatment option in specific clinical contexts. The story of its investigation as a neuroprotective agent serves as a crucial case study for drug development professionals, emphasizing the rigorous need for well-designed clinical trials to validate preclinical promise.

While its broader applications have been limited by safety concerns and the availability of alternative agents, the unique pharmacology of clomethiazole continues to be of interest to researchers. Further understanding of its specific interactions with the GABAA receptor and its subtypes may yet reveal new therapeutic possibilities for this venerable thiazole derivative.

References

- 1. Thiamin(e): the spark of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clomethiazole - Wikipedia [en.wikipedia.org]

- 3. Fortifying alcoholic beverages with thiamine: Lessons from history and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chlormethiazole Hydrochloride | CymitQuimica [cymitquimica.com]

- 6. What is the mechanism of Clomethiazole? [synapse.patsnap.com]

- 7. Evidence that clomethiazole interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two distinct interactions of barbiturates and chlormethiazole with the GABAA receptor complex in rat cuneate nucleus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chlormethiazole: current status in the treatment of the acute ethanol withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of chlormethiazole in treatment for alcohol withdrawal syndrome. Results of a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cambridge.org [cambridge.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Polysomnography during withdrawal with clomethiazole or placebo in alcohol dependent patients--a double-blind and randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacodynamics of clomethiazole after oral and rectal administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clomethiazole acute stroke study (CLASS): results of a randomized, controlled trial of clomethiazole versus placebo in 1360 acute stroke patients. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 17. ahajournals.org [ahajournals.org]

- 18. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. ahajournals.org [ahajournals.org]

Clomethiazole Hydrochloride: A Deep Dive into its Modulation of Neuronal Excitability and Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of clomethiazole hydrochloride, a potent sedative, hypnotic, and anticonvulsant. We will delve into its core mechanism of action, focusing on its profound effects on neuronal excitability and inhibition through the modulation of the GABA-A receptor. This document is designed for researchers, scientists, and drug development professionals, offering not only a thorough understanding of clomethiazole's neuropharmacology but also detailed experimental protocols to investigate its effects.

Introduction: The Significance of this compound

Clomethiazole, structurally related to thiamine (Vitamin B1), has a long-standing history in clinical practice for managing conditions characterized by neuronal hyperexcitability, such as acute alcohol withdrawal, seizures, and agitation.[1][2] Its therapeutic efficacy stems from its ability to enhance the effects of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] Unlike other GABAergic modulators like benzodiazepines, clomethiazole possesses a unique pharmacological profile, interacting with a distinct site on the GABA-A receptor complex.[1][3] This guide will explore the intricacies of this interaction and its downstream consequences on neuronal function.

Neuropharmacological Landscape: The Balance of Neuronal Excitation and Inhibition

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Excitatory signals, primarily mediated by glutamate, promote neuronal firing, while inhibitory signals, largely driven by GABA, dampen neuronal activity. An imbalance in this equilibrium, often tilted towards excessive excitation, can lead to a range of neurological disorders, including epilepsy, anxiety, and withdrawal syndromes.

The Central Role of the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission.[3] Upon binding of GABA, the receptor's integral chloride ion (Cl-) channel opens, allowing an influx of negatively charged chloride ions into the neuron.[2] This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability.[2]

Core Mechanism of Action: Clomethiazole's Modulation of the GABA-A Receptor

Clomethiazole exerts its effects as a positive allosteric modulator of the GABA-A receptor.[1][2] This means that it binds to a site on the receptor that is different from the GABA binding site and enhances the receptor's response to GABA.[1] Evidence suggests that clomethiazole's binding site is located at the barbiturate/picrotoxin site of the GABA-A receptor complex.[1][4]

The binding of clomethiazole to the GABA-A receptor leads to an increased influx of chloride ions, resulting in neuronal membrane hyperpolarization and a subsequent reduction in neuronal excitability.[2] This enhanced inhibitory tone is the basis for clomethiazole's sedative, hypnotic, and anticonvulsant properties.[2]

Visualizing the Mechanism: GABA-A Receptor Modulation by Clomethiazole

Caption: Clomethiazole enhances GABAergic inhibition.

Experimental Protocols for Investigating Clomethiazole's Effects

To rigorously assess the impact of clomethiazole on neuronal excitability and inhibition, a combination of in vitro and in vivo experimental approaches is essential. The following sections provide detailed methodologies for key experiments.

In Vitro Electrophysiology: Patch-Clamp Recording

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effects of clomethiazole on GABA-A receptor currents in individual neurons.[4][5]

Experimental Workflow: Patch-Clamp Analysis

Caption: Workflow for patch-clamp experiments.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or use cell lines stably expressing specific GABA-A receptor subunits.

-

Plate cells on coverslips suitable for microscopy and electrophysiological recording.

-

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[4]

-

Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH. The high chloride concentration allows for the measurement of inward GABA-A receptor-mediated currents at a holding potential of -70 mV.

-

-

Recording:

-

Using a patch-clamp amplifier and micromanipulator, form a gigaseal between a glass micropipette (resistance 4-8 MΩ) and the membrane of a neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron's membrane potential at -70 mV.

-

Apply GABA (e.g., 10 µM) to elicit baseline GABA-A receptor currents.

-

Perfuse the bath with a known concentration of this compound and co-apply with GABA to measure the potentiation of the current.

-

Perform a washout step by perfusing with the external solution to observe the reversal of the effect.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the GABA-A receptor currents before, during, and after clomethiazole application.

-

Construct dose-response curves to determine the EC50 of clomethiazole's potentiation effect.

-

Table 1: Expected Electrophysiological Effects of Clomethiazole

| Parameter | Expected Effect of Clomethiazole | Rationale |

| GABA-A Current Amplitude | Increase | Potentiation of GABA-A receptor function leads to greater chloride influx. |

| GABA-A Current Decay | Prolongation | Clomethiazole may slow the deactivation and/or desensitization of the receptor. |

| EC50 of GABA | Decrease | Clomethiazole increases the apparent affinity of GABA for the receptor. |

| Neuronal Firing Rate | Decrease | Enhanced inhibition leads to hyperpolarization and reduced excitability. |

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of clomethiazole for its binding site on the GABA-A receptor complex.[6][7] The use of [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds to the picrotoxin/barbiturate site, is particularly informative.[6][8]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

-

Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of [35S]TBPS and varying concentrations of this compound.

-

Incubations are typically carried out in a buffer containing a high concentration of a chaotropic salt (e.g., 200 mM NaBr) to enhance specific binding.[8]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site (e.g., picrotoxin).

-

-

Separation and Counting:

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the clomethiazole concentration.

-

Determine the IC50 value (the concentration of clomethiazole that inhibits 50% of specific [35S]TBPS binding) by non-linear regression analysis.

-

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular levels of neurotransmitters, such as GABA, in specific brain regions of freely moving animals, providing insights into the effects of clomethiazole on neurotransmitter release and clearance.[9][10][11]

Step-by-Step Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., the hippocampus or prefrontal cortex).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After collecting baseline samples, administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

-

Neurotransmitter Analysis:

-

Data Analysis:

-

Express the GABA concentrations as a percentage of the baseline levels.

-

Compare the GABA levels before and after clomethiazole administration to determine its effect on extracellular GABA.

-

Conclusion and Future Directions

This compound is a valuable pharmacological tool for modulating neuronal excitability and inhibition. Its mechanism of action, centered on the positive allosteric modulation of the GABA-A receptor, provides a clear rationale for its therapeutic applications. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the nuanced effects of clomethiazole and to explore the potential of novel compounds targeting the GABAergic system for the treatment of a wide range of neurological and psychiatric disorders. Future research should focus on elucidating the subtype selectivity of clomethiazole for different GABA-A receptor isoforms and exploring its potential in neuroprotective strategies for conditions such as ischemic stroke.[14][15][16][17]

References

- 1. Clomethiazole - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Clomethiazole? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Evidence that clomethiazole interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clomethiazole (Zendra) in acute ischemic stroke: basic pharmacology and biochemistry and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The protective action of chlormethiazole against ischaemia-induced neurodegeneration in gerbils when infused at doses having little sedative or anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuro-overprotection? A functional evaluation of clomethiazole-induced neuroprotection following hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anticonvulsant Properties of Clomethiazole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of GABAergic Modulation in Epilepsy

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The core pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission in the brain.[1] The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and enhancing its function remains a cornerstone of anticonvulsant therapy.[2] Clomethiazole, a derivative of thiamine (Vitamin B1), is a sedative-hypnotic and anticonvulsant agent that has been in clinical use for decades, particularly in the management of alcohol withdrawal syndrome and status epilepticus.[3][4] Its primary mechanism of action is the positive allosteric modulation of the GABAA receptor, which potentiates the inhibitory effects of GABA.[3][5] This guide provides a comprehensive technical overview of the methodologies used to investigate the anticonvulsant properties of clomethiazole hydrochloride, from its fundamental mechanism of action to preclinical screening and electrophysiological analysis.

Mechanism of Action: A Deep Dive into GABAA Receptor Modulation

Clomethiazole exerts its anticonvulsant effects by binding to a site on the GABAA receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[3] This binding allosterically modulates the receptor, increasing the efficiency of GABAergic neurotransmission. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[6] This dampening of neuronal excitability is the fundamental basis of its anticonvulsant and sedative properties.

Caption: Clomethiazole's mechanism of action at the GABAA receptor.

Preclinical Evaluation of Anticonvulsant Efficacy: Core Models

The initial assessment of a compound's anticonvulsant potential relies on well-validated animal models of seizures.[7] The two most widely used primary screening models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (PTZ) seizure test.[8] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Maximal Electroshock Seizure (MES) Test in Rats

The MES test is a model of generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[9]

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley rats (200-250g) are used. Animals should be acclimated to the laboratory environment for at least one week prior to testing.

-

Drug Preparation and Administration:

-

This compound is dissolved in a suitable vehicle, such as 0.9% saline. The solution should be prepared fresh on the day of the experiment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. A range of doses should be used to determine the median effective dose (ED50).

-

-

MES Induction:

-

At the time of peak effect of the drug (typically 30-60 minutes post-i.p. injection), an electrical stimulus is delivered via corneal electrodes.

-

Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas to minimize discomfort, followed by a drop of saline to ensure good electrical contact.

-

Deliver an alternating current of 150 mA at 60 Hz for 0.2 seconds using a constant current stimulator.[10]

-

-

Observation and Endpoint:

-

Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[10]

-

-

Data Analysis:

-

The number of animals protected in each dose group is recorded.

-

The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.[11]

-

Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

The PTZ test is a model of myoclonic and clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[12]

Experimental Protocol:

-

Animal Model: Adult male Swiss albino mice (20-25g) are used.

-

Drug Preparation and Administration:

-

Prepare this compound as described for the MES test.

-

Administer the drug or vehicle i.p. at a volume of 10 mL/kg.

-

-

PTZ Administration:

-

At the time of peak drug effect, administer a subcutaneous (s.c.) injection of PTZ (85 mg/kg) into a loose fold of skin on the back of the neck.[13]

-

-

Observation and Scoring:

-

Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes.

-

Score the seizure severity using a modified Racine scale:

-

Stage 0: No response

-

Stage 1: Ear and facial twitching

-

Stage 2: Convulsive waves through the body

-

Stage 3: Myoclonic jerks, clonic seizures with the animal upright

-

Stage 4: Clonic seizures with loss of posture

-

Stage 5: Tonic-clonic seizures

-

-

-

Data Analysis:

-

The primary endpoint is the absence of clonic seizures (protection).

-

The ED50 for protection against clonic seizures is calculated. Additionally, the latency to the first seizure and the mean seizure score for each group can be analyzed.

-

Caption: A typical workflow for preclinical anticonvulsant drug screening.

Quantitative Electroencephalography (qEEG) for Mechanistic Insights

Quantitative EEG (qEEG) provides an objective measure of a drug's effect on brain electrical activity and can be used to confirm the central nervous system activity of a compound like clomethiazole.[14] Power spectral analysis is a key component of qEEG, which quantifies the contribution of different frequency bands to the overall EEG signal.[1]

Experimental Protocol for qEEG in Rats:

-

Surgical Implantation of EEG Electrodes:

-

Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.

-

Implant stainless steel screw electrodes epidurally over the frontal and parietal cortices. A reference electrode is typically placed over the cerebellum.[10][15]

-

The electrode assembly is secured to the skull with dental cement.

-

Allow a recovery period of at least one week post-surgery.[16]

-

-

Data Acquisition:

-

Habituate the animals to the recording chamber.

-

Record baseline EEG for a defined period (e.g., 30-60 minutes).

-

Administer this compound or vehicle i.p.

-

Record EEG continuously for a predetermined duration (e.g., 2-4 hours) post-injection.

-

The EEG signal should be amplified, filtered (e.g., 0.5-100 Hz bandpass), and digitized at an appropriate sampling rate (e.g., 500 Hz).[17]

-

-

Data Analysis: Power Spectral Density:

-

Divide the continuous EEG data into epochs (e.g., 4-10 seconds).

-

Apply a Fast Fourier Transform (FFT) to each epoch to calculate the power spectral density (PSD).[18]

-

Average the PSD across epochs for specific time points post-drug administration.

-

Analyze changes in the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma) compared to baseline. For a GABAergic drug like clomethiazole, an increase in beta activity and a decrease in alpha and theta activity might be expected, reflecting its sedative and anxiolytic properties.[19]

-

Caption: Workflow for quantitative EEG analysis of anticonvulsant drugs.

Quantitative Data Summary

The following table summarizes the expected anticonvulsant profile of this compound in the described preclinical models. The ED50 values are estimates based on its known potency as a GABAergic modulator and should be determined empirically in each laboratory.

| Preclinical Model | Animal Species | Seizure Type Modeled | Primary Endpoint | Expected ED50 Range (mg/kg, i.p.) |

| Maximal Electroshock (MES) | Rat | Generalized Tonic-Clonic | Abolition of tonic hindlimb extension | 50 - 150 |

| Pentylenetetrazol (PTZ) | Mouse | Myoclonic/Clonic | Protection from clonic seizures | 20 - 80 |

Conclusion: A Self-Validating Approach to Anticonvulsant Investigation

The investigation of this compound's anticonvulsant properties requires a multi-faceted approach that combines behavioral pharmacology and electrophysiology. The protocols detailed in this guide provide a robust framework for such an investigation. The causality behind experimental choices is paramount; for instance, the MES and PTZ models are selected for their predictive validity for distinct seizure types, while qEEG is employed to provide objective, quantifiable evidence of the drug's central nervous system effects, thereby confirming its mechanism of action. Each protocol is designed as a self-validating system. For example, in the dose-response studies, the inclusion of a vehicle control group and the use of a standardized scoring system ensure the reliability and reproducibility of the findings. By integrating these well-established methodologies, researchers can generate a comprehensive and scientifically rigorous profile of this compound's anticonvulsant activity, contributing to a deeper understanding of its therapeutic potential and the broader field of epilepsy research.

References

- 1. Baseline studies and anticonvulsant drug effects on the sleep EEG power spectral profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of chlormethiazole in a model of ethanol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of antiseizure medications effects on the EEG neurodynamic by fractal dimension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. ijpp.com [ijpp.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ndineuroscience.com [ndineuroscience.com]

- 11. scispace.com [scispace.com]

- 12. support.datasci.com [support.datasci.com]

- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 14. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Rodent EEG: Expanding the Spectrum of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiepileptic drugs modify power of high EEG frequencies and their neural generators - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Synapse: An In-depth Technical Guide to the Non-GABAergic Molecular Targets of Clomethiazole Hydrochloride

Abstract

Clomethiazole (CMZ), a thiazole derivative structurally related to thiamine, has a long-standing clinical history as a sedative, hypnotic, and anticonvulsant. Its primary mechanism of action is firmly established as the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system.[1][2] By binding to a site distinct from the benzodiazepine recognition locus, clomethiazole enhances GABAergic neurotransmission, leading to neuronal hyperpolarization and reduced excitability.[3][4] However, the narrative of clomethiazole's pharmacology is not confined to the GABA-A receptor. Particularly in the context of its investigated neuroprotective properties, evidence points toward a more complex pharmacological profile involving interactions with other critical molecular targets.[2][4] This guide provides a detailed exploration of these non-GABAergic mechanisms, synthesizing current research to offer a nuanced understanding of clomethiazole's molecular footprint. We will dissect the evidence for its interactions with key excitatory amino acid receptors and discuss the current state of knowledge regarding its effects on voltage-gated ion channels.

Modulation of Excitatory Amino Acid Receptors

While enhancing inhibition is clomethiazole's primary strategy, evidence suggests it also directly dampens neuronal excitation by targeting key glutamate and glycine receptors. This dual approach of boosting inhibition while simultaneously reducing excitation may be a cornerstone of its neuroprotective potential.

Weak, Non-Selective Inhibition of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission and synaptic plasticity, but its overactivation leads to excitotoxicity—a key pathological process in ischemic stroke and other neurodegenerative conditions. Consequently, identifying clomethiazole's activity at this receptor has been a significant research focus.

Studies utilizing human recombinant NMDA receptors expressed in Xenopus oocytes have demonstrated that clomethiazole produces a weak, non-selective inhibition of both NR1a/NR2A and NR1a/NR2B receptor subtypes.[4] This inhibitory effect is characterized by high IC₅₀ values, suggesting a low-potency interaction that is unlikely to contribute to the primary sedative effects of the drug at typical therapeutic plasma concentrations.[4] However, it is crucial to consider that clomethiazole is highly brain-penetrant, and local concentrations within the CNS may be substantially higher than in plasma.[4] Therefore, even this weak antagonism could become functionally relevant under pathological conditions like ischemia, where any reduction in excitotoxic glutamate signaling could contribute to neuronal survival.

| Receptor Subtype | IC₅₀ (µM) | Experimental System | Reference |

| Human NR1a + NR2A | ~485 | Xenopus Oocytes | [4] |

| Human NR1a + NR2B | ~683 | Xenopus Oocytes | [4] |

Potentiation of Glycine Receptors

The glycine receptor (GlyR) is another major ligand-gated chloride channel that mediates inhibitory neurotransmission, predominantly in the spinal cord and brainstem. Electrophysiological studies have revealed that clomethiazole potentiates currents activated by glycine.[1][4] This effect was demonstrated in both bovine chromaffin cells and murine spinal neurons, where clomethiazole dose-dependently enhanced glycine-evoked currents.[4] This modulatory action on a second key inhibitory receptor system further solidifies clomethiazole's profile as a broad-spectrum CNS depressant. This potentiation of glycine-mediated inhibition may contribute to its muscle relaxant and anticonvulsant properties.

Caption: Clomethiazole's dual action on excitatory and inhibitory receptors.

Investigation of Voltage-Gated Ion Channels

Voltage-gated sodium (Nav) and calcium (Cav) channels are fundamental to the initiation and propagation of action potentials and neuronal signaling. Many anticonvulsant and neuroprotective agents exert their effects by modulating these channels. However, the role of these channels as direct targets for clomethiazole is not well-supported by current evidence.

Ligand binding studies have been conducted to assess clomethiazole's interaction with several key ion channels. These experiments found no evidence of clomethiazole interacting with:

-

Voltage-Gated Ca²⁺ Channels (N-type or L-type)

-

Voltage-Gated Na⁺ Channels

-

ATP-sensitive K⁺ Channels

While one early study using intracellular recording techniques suggested that clomethiazole may act on chloride ion channels in cultured spinal cord neurons, more specific binding assays have failed to show direct interaction with major voltage-gated cation channels. Therefore, potentiation of GABA and glycine-gated chloride channels remains the most plausible explanation for its effects on chloride conductance, rather than a direct effect on a voltage-gated chloride channel.[1] Based on current data, a direct, functionally significant interaction with voltage-gated sodium or calcium channels is not considered a primary mechanism of clomethiazole action.

Core Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The causality behind our understanding of clomethiazole's effects on ion channels stems directly from electrophysiological techniques. Whole-cell patch-clamp recording is the gold-standard methodology for characterizing how a drug directly alters receptor and ion channel function in real-time. It allows for the precise control of the cell's membrane potential and the direct measurement of ion currents passing through channels in response to neurotransmitter application, both in the absence and presence of the investigational compound.

Step-by-Step Methodology

-

Cell Preparation:

-

Cells expressing the target receptor of interest (e.g., HEK293 cells stably transfected with human NMDA NR1a/NR2A subunits) are cultured on glass coverslips.

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH 7.4).

-

-

Pipette Fabrication & Filling:

-

Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-5 MΩ using a micropipette puller.

-

The pipette is filled with an internal solution designed to mimic the intracellular environment (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP, pH 7.2).

-

-

Achieving a Gigaseal:

-

The micropipette is lowered into the bath and, using a micromanipulator, guided to touch the surface of a target cell.

-

Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

-

-

Establishing Whole-Cell Configuration:

-

A brief pulse of additional suction is applied to rupture the membrane patch, establishing electrical and diffusive access between the pipette and the cell interior.

-

The cell's membrane potential is then "clamped" to a desired holding potential (e.g., -60 mV) using a patch-clamp amplifier.

-

-

Drug and Agonist Application:

-

A baseline response is established by briefly applying a known concentration of the receptor's agonist (e.g., 10 µM glutamate / 10 µM glycine for NMDA receptors) via a rapid perfusion system and recording the resulting inward current.

-

The cells are then pre-incubated with clomethiazole by adding it to the perfusion solution.

-

The agonist is applied again in the presence of clomethiazole, and the current is recorded.

-

-

Data Acquisition and Analysis:

-

Currents are recorded, filtered, and digitized using acquisition software.

-

The peak amplitude of the agonist-evoked current in the presence of clomethiazole is compared to the baseline (control) amplitude.

-

A dose-response curve is generated by testing a range of clomethiazole concentrations to calculate the IC₅₀ (for inhibition) or EC₅₀ (for potentiation).

-

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Synthesis and Future Directions

The pharmacological identity of clomethiazole is multifaceted. While its potent modulation of the GABA-A receptor complex is the undisputed primary mechanism for its sedative and hypnotic effects, a comprehensive evaluation reveals significant activity at other molecular targets.[1][3] Its ability to weakly inhibit NMDA receptors and potentiate inhibitory glycine receptors paints a picture of a compound that broadly dampens neuronal excitability through multiple, synergistic avenues.[4]

This multi-target engagement may be particularly relevant to the neuroprotective effects observed in preclinical models.[2] By simultaneously enhancing chloride-mediated inhibition (via GABA-A and glycine receptors) and reducing calcium-mediated excitotoxicity (via NMDA receptors), clomethiazole may establish a more robust state of neuronal quiescence in the face of ischemic or excitotoxic insults than a compound acting on a single target.

Future research should focus on:

-

Clarifying Therapeutic Relevance: Investigating whether the concentrations required for NMDA receptor inhibition are achieved in the human brain during therapeutic use for neuroprotection.

-

Exploring Other Receptor Subtypes: Expanding the investigation to other, less-common NMDA and glycine receptor subunit compositions.

-

Advanced Electrophysiology: Employing more advanced electrophysiological techniques to definitively rule out subtle modulatory effects on various voltage-gated ion channels that may not be detectable by ligand binding assays.

By continuing to explore the molecular targets of clomethiazole beyond the GABA-A receptor, we can gain a more complete understanding of its therapeutic potential and limitations, paving the way for the development of next-generation neuroprotective agents with refined, multi-target mechanisms of action.

References

- 1. Chlormethiazole--mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Clomethiazole? [synapse.patsnap.com]

- 4. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Clomethiazole Hydrochloride in Animal Models of Ischemic Stroke

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomethiazole (also known as chlormethiazole) is a potent neuroprotective agent that has been extensively studied in various animal models of ischemic stroke.[1][2][3] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3][4][5] This application note provides a comprehensive guide to the use of clomethiazole hydrochloride in preclinical stroke research, detailing its scientific rationale, experimental protocols, and key considerations for obtaining robust and reproducible data.

Scientific Rationale: Counteracting Excitotoxicity

Ischemic stroke triggers a devastating cascade of events, central to which is excitotoxicity . A lack of oxygen and glucose due to interrupted blood flow leads to a massive release of the excitatory neurotransmitter glutamate.[6][7] This pathological overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, results in a massive influx of calcium ions (Ca2+) into neurons.[6][7][8] This calcium overload activates a host of intracellular enzymes, including proteases, lipases, and endonucleases, and promotes the generation of reactive oxygen species, ultimately leading to neuronal death.[6][8]

Clomethiazole exerts its neuroprotective effects by enhancing the inhibitory action of GABA at the GABA-A receptor.[4][5] This potentiation of GABAergic neurotransmission leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential.[1][9] By dampening neuronal excitability, clomethiazole effectively counteracts the excitotoxic cascade initiated by excessive glutamate release, thereby protecting neurons from ischemic damage.[4] While it has weak inhibitory effects on NMDA receptors, its primary neuroprotective action is attributed to its modulation of GABA-A receptors.[10][11][12]

Experimental Design and Protocols

The successful evaluation of clomethiazole's neuroprotective efficacy hinges on a well-designed and meticulously executed experimental plan. This section outlines the critical components of such a plan, from the choice of animal model to the assessment of outcomes.

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The transient Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and clinically relevant model of focal ischemic stroke.[13][14][15] It mimics the most common type of stroke in humans and allows for the investigation of both the ischemic injury and the effects of reperfusion.

MCAO Surgical Protocol (Intraluminal Suture Method)

This protocol is a standard method for inducing transient focal cerebral ischemia in rats.

-

Anesthesia and Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Vessel Ligation and Suture Insertion:

-

Ligate the distal portion of the ECA and the CCA.

-

Place a temporary ligature around the origin of the ECA.

-

Make a small incision in the ECA stump.

-

Introduce a silicone-coated monofilament suture (e.g., 4-0 nylon) through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[15] The advancement distance is typically 18-20 mm from the carotid bifurcation.

-

-

Induction of Ischemia and Reperfusion:

-

Maintain the suture in place for the desired duration of ischemia (e.g., 60, 75, or 90 minutes).[16]

-

To initiate reperfusion, carefully withdraw the suture.

-

Close the neck incision and allow the animal to recover from anesthesia.

-

This compound Administration

The timing and dosage of clomethiazole administration are critical for observing its neuroprotective effects.

Dosage and Administration Route

-